1-[(5-nitrofuran-2-yl)methyl]azepane
Overview
Description
1-[(5-Nitrofuran-2-yl)methyl]azepane is a chemical compound that features a nitrofuran moiety attached to an azepane ring The nitrofuran group is known for its biological activity, particularly its antimicrobial properties
Preparation Methods
The synthesis of 1-[(5-nitrofuran-2-yl)methyl]azepane typically involves the reaction of 5-nitrofuraldehyde with azepane in the presence of a suitable catalyst. One common method includes the use of acetic acid as a catalyst in a solvent such as dichloromethane (DCM). The reaction proceeds under reflux conditions to yield the desired product .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
1-[(5-Nitrofuran-2-yl)methyl]azepane undergoes various chemical reactions, including:
Oxidation: The nitrofuran moiety can be oxidized to form nitroso derivatives. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as sodium dithionite or catalytic hydrogenation.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrofuran ring. Reagents such as alkyl halides and nucleophiles like amines can be used in these reactions.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields the corresponding amine derivative .
Scientific Research Applications
1-[(5-Nitrofuran-2-yl)methyl]azepane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound’s antimicrobial properties make it a candidate for studying bacterial resistance and developing new antibiotics.
Mechanism of Action
The biological activity of 1-[(5-nitrofuran-2-yl)methyl]azepane is primarily due to the nitrofuran moiety. Upon entering bacterial cells, the compound is reduced by bacterial nitroreductases to form reactive intermediates. These intermediates can damage bacterial DNA, RNA, and proteins, leading to cell death . The compound’s ability to target multiple cellular components makes it less prone to resistance development compared to other antibiotics .
Comparison with Similar Compounds
1-[(5-Nitrofuran-2-yl)methyl]azepane can be compared to other nitrofuran derivatives such as:
Nitrofurantoin: Used primarily for urinary tract infections, it shares a similar mechanism of action but differs in its specific applications and spectrum of activity.
Nitrofurazone: Used for topical infections, it has a different chemical structure but similar antimicrobial properties.
Furazolidone: Used for gastrointestinal infections, it also features a nitrofuran moiety but has distinct pharmacokinetic properties.
Properties
IUPAC Name |
1-[(5-nitrofuran-2-yl)methyl]azepane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O3/c14-13(15)11-6-5-10(16-11)9-12-7-3-1-2-4-8-12/h5-6H,1-4,7-9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGVINFPATHNRHE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)CC2=CC=C(O2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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